2-[(1S,2S)-2-Benzylcyclopropyl]ethanol
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Overview
Description
2-[(1S,2S)-2-Benzylcyclopropyl]ethanol is an organic compound characterized by a cyclopropyl ring substituted with a benzyl group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1S,2S)-2-Benzylcyclopropyl]ethanol typically involves the cyclopropanation of a suitable precursor followed by functional group transformations. One common method includes the reaction of benzyl chloride with cyclopropylmagnesium bromide to form the benzylcyclopropane intermediate. This intermediate is then subjected to a Grignard reaction with ethylene oxide to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form cyclopropylmethanol derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products:
Oxidation: Benzylcyclopropyl ketone.
Reduction: Cyclopropylmethanol.
Substitution: Substituted benzylcyclopropyl derivatives.
Scientific Research Applications
2-[(1S,2S)-2-Benzylcyclopropyl]ethanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.
Mechanism of Action
The mechanism of action of 2-[(1S,2S)-2-Benzylcyclopropyl]ethanol involves its interaction with specific molecular targets, potentially including enzymes and receptors. The compound’s cyclopropyl ring and benzyl group may facilitate binding to active sites, influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
2-[(1S,2S)-2-Benzylcyclopropyl]acetic acid: Shares the cyclopropyl and benzyl moieties but differs in the functional group.
2-[(1S,2S)-2-Benzylcyclopropyl]amine: Similar structure with an amine group instead of an ethanol moiety.
Uniqueness: 2-[(1S,2S)-2-Benzylcyclopropyl]ethanol is unique due to its specific combination of a cyclopropyl ring, benzyl group, and ethanol moiety, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[(1S,2S)-2-benzylcyclopropyl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c13-7-6-11-9-12(11)8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLIVFFFNALBOS-VXGBXAGGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1CC2=CC=CC=C2)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1CC2=CC=CC=C2)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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